An In-Depth Technical Guide to Bromo-Fluoroquinolines as Core Scaffolds in Research and Development
An In-Depth Technical Guide to Bromo-Fluoroquinolines as Core Scaffolds in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Isomeric Landscape of Bromo-Fluoroquinolines
In the realm of medicinal chemistry and materials science, halogenated quinolines serve as pivotal building blocks for the synthesis of complex molecular architectures. Among these, bromo-fluoroquinolines are of particular interest due to the orthogonal reactivity of the bromine and fluorine substituents, allowing for selective functionalization. However, ambiguity in nomenclature can often lead to confusion. This guide focuses on the chemical structure, properties, synthesis, and applications of these valuable compounds, with a primary emphasis on the well-documented 6-Bromo-7-fluoroquinoline (CAS No. 127827-52-5) . While the isomeric 7-Bromo-6-fluoroquinoline is a valid chemical structure, it is less commonly reported in commercial and academic literature. This guide will therefore use 6-Bromo-7-fluoroquinoline as the principal subject, providing a robust framework for researchers working with this class of compounds.
Part 1: Core Chemical and Physical Properties
The strategic placement of the bromine and fluorine atoms on the quinoline core imparts distinct physical and chemical properties that are crucial for its application in synthesis.
Chemical Structure and Identification
The core structure consists of a quinoline ring system substituted with a bromine atom at the 6-position and a fluorine atom at the 7-position.
Table 1: Chemical Identification of 6-Bromo-7-fluoroquinoline
| Identifier | Value | Source |
| CAS Number | 127827-52-5 | [1] |
| Molecular Formula | C₉H₅BrFN | [1] |
| Molecular Weight | 226.05 g/mol | [1] |
| InChI | 1S/C9H5BrFN/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H | [1] |
| InChIKey | IFIKQQLFQMNCRN-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(C2=NC=CC=C2C=C1F)Br | [2] |
Physicochemical Properties
The physical properties of 6-Bromo-7-fluoroquinoline are summarized in the table below. These properties are essential for determining appropriate solvents, reaction conditions, and purification methods.
Table 2: Physicochemical Data for 6-Bromo-7-fluoroquinoline
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Boiling Point | 295.7 °C at 760 mmHg | [1] |
| Purity | Typically ≥96% | [1] |
| Storage Temperature | Room Temperature | [1] |
Part 2: Synthesis and Reactivity
The synthesis of the 6-Bromo-7-fluoroquinoline scaffold is a critical aspect of its utility. Several synthetic routes have been developed for quinoline derivatives, often adaptable for this specific substitution pattern.
Synthetic Strategy: The Gould-Jacobs Reaction
A common and adaptable method for the synthesis of quinoline cores is the Gould-Jacobs reaction. This involves the reaction of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization. For 6-Bromo-7-fluoroquinoline, the synthesis would logically start from 4-bromo-3-fluoroaniline.
Caption: Generalized Gould-Jacobs pathway for 6-Bromo-7-fluoroquinoline synthesis.
Illustrative Experimental Protocol (Adapted from similar syntheses)
This protocol is a representative example based on established methodologies for quinoline synthesis and should be adapted and optimized based on laboratory conditions.[3]
Step 1: Condensation
-
In a round-bottom flask, combine 4-bromo-3-fluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).
-
Heat the mixture at 100-120 °C for 2-3 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture and remove the ethanol formed under reduced pressure to yield the crude intermediate adduct.
Step 2: Cyclization
-
Add the crude adduct to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to approximately 250 °C for 30-60 minutes. The cyclization is typically rapid at this temperature.
-
Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain ethyl 6-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate.
Step 3: Hydrolysis and Decarboxylation
-
Suspend the ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10%).
-
Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the solution and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry.
-
The crude carboxylic acid is then decarboxylated by heating in a high-boiling point solvent or neat until gas evolution ceases, yielding 6-bromo-7-fluoro-4-quinolone.
Step 4: Aromatization
-
The resulting 4-quinolone can be converted to 6-Bromo-7-fluoroquinoline through a variety of methods, such as treatment with phosphorus oxychloride (POCl₃) to form the 4-chloro derivative, followed by a reductive dehalogenation.
Reactivity and Role in Cross-Coupling Reactions
The presence of a bromine atom at the C-6 position makes 6-Bromo-7-fluoroquinoline an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at this position, including aryl, alkyl, and alkynyl groups. The C-F bond is generally more stable under these conditions, allowing for selective functionalization of the C-Br bond.
Caption: Key cross-coupling reactions utilizing 6-Bromo-7-fluoroquinoline.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The fluoroquinolone scaffold is a cornerstone in the development of antibacterial agents. These compounds primarily exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[][5][6] The introduction of a fluorine atom at the C-6 position has been shown to significantly enhance the antimicrobial activity of quinolones.[7]
6-Bromo-7-fluoroquinoline serves as a key intermediate in the synthesis of more complex fluoroquinolone derivatives. The bromine atom provides a handle for introducing various substituents at the C-6 position, which can modulate the compound's biological activity, pharmacokinetic properties, and target specificity.[8][9][10] This allows for the exploration of a vast chemical space in the quest for novel therapeutic agents, not only as antibacterials but also in areas such as anticancer and antiviral research.[]
Caption: Mechanism of action of fluoroquinolone antibiotics.
Part 4: Spectroscopic Characterization
Table 3: Expected Spectroscopic Data for 6-Bromo-7-fluoroquinoline
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the region of 7.0-9.0 ppm. The fluorine atom will cause splitting of adjacent proton signals (H-F coupling). |
| ¹³C NMR | Aromatic carbons in the region of 110-160 ppm. The carbon atoms bonded to bromine and fluorine will show characteristic shifts and C-F coupling. |
| IR Spectroscopy | C-H stretching of aromatic rings (~3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic system (1450-1650 cm⁻¹), C-F stretching (~1000-1300 cm⁻¹), and C-Br stretching (below 600 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a monobrominated compound. |
Part 5: Safety and Handling
As with all halogenated aromatic compounds, 6-Bromo-7-fluoroquinoline should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
Table 4: GHS Hazard Information for 6-Bromo-7-fluoroquinoline
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | [1][12] |
| Causes skin irritation | H315 | [1][12] |
| Causes serious eye irritation | H319 | [1][12] |
| May cause respiratory irritation | H335 | [1][12] |
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a fume hood. If ventilation is inadequate, a respirator may be necessary.[12]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]
Conclusion
6-Bromo-7-fluoroquinoline is a versatile and valuable building block in synthetic and medicinal chemistry. Its distinct substitution pattern allows for selective functionalization, making it an ideal starting material for the synthesis of a wide range of complex molecules, particularly in the development of novel fluoroquinolone-based therapeutic agents. Understanding its chemical properties, synthetic routes, and reactivity is crucial for leveraging its full potential in research and drug development.
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